The target dipeptide is constructed from two protected amino acids: Boc-Methionine and Leucine Methyl Ester. The properties of the leucine derivative are well-documented, while information for Boc-Methionine is more limited.
The leucine component is commercially available and its properties are summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 63096-02-6 [1] [2] |
| Molecular Formula | C₁₂H₂₃NO₄ [3] [4] [2] |
| Molecular Weight | 245.32 g/mol [1] [2] |
| Purity | ≥ 98% (HPLC) [2] |
| Appearance | Light yellowish liquid [2] |
| Optical Rotation | [α]D²⁰ = -32.91 ± 2° (C=1 in DMF) [2] |
| Storage | Store at 0-8°C [2] |
| Synonyms | Boc-L-Leu-OMe, Boc-Leucine methyl ester [4] [2] |
A closely related compound, N-(tert-butoxycarbonyl)-N-methyl-L-methionine (CID 11821461), is recorded in PubChem with the molecular formula C₁₁H₂₁NO₄S [5]. However, no analytical data or properties for the standard N-(tert-butoxycarbonyl)-L-methionine (Boc-Met-OH) were found in the search results, indicating a gap in the available public data for this monomer.
The synthesis of your target dipeptide, Boc-Met-Leu-OMe, would typically follow a standard peptide coupling strategy. The following diagram outlines the general workflow and logical relationship of the synthetic steps.
A critical first step in this pathway is the synthesis of the H-Leu-OMe coupling partner. An efficient and modern method for preparing amino acid methyl ester hydrochlorides is described below.
This method uses trimethylchlorosilane (TMSCl) in methanol, which offers mild reaction conditions, simple workup, and high yields.
Amino Acid + MeOH + TMSCl → Amino Acid Methyl Ester HydrochlorideTo proceed with the synthesis and characterization of N-tert-Butoxycarbonyl-methionyl-leucine methyl ester, here are actionable steps:
The search results indicate that compounds like Boc-Met-OMe and Boc-Leu-OMe are established reagents used in peptide synthesis [1] [2]. However, the specific dipeptide Boc-Met-Leu-OMe was not mentioned. Here's the related, available data:
| Compound Name | CAS Number | Relevance to Your Search | Available Data |
|---|---|---|---|
| Boc-L-Leucine methyl ester(Boc-Leu-OMe) [2] | 63096-02-6 | A building block for this compound | Appearance, molecular formula, storage conditions |
| Boc-N-Me-Leu-OH [3] | 53363-89-6 | A related, modified leucine derivative | Purity, physical state, melting point, specific rotation |
If you need to determine the solubility yourself, you can follow this general workflow. The diagram below outlines the key steps.
The following table consolidates the key quantitative data available for Boc-Met-Leu-OMe.
| Property | Value | Conditions / Notes |
|---|---|---|
| Melting Point | 107-109 °C | Solvents: Ethyl acetate, hexane [1] |
| Boiling Point | 524.7 ± 50.0 °C | Predicted [1] |
| Density | 1.088 ± 0.06 g/cm³ | Predicted [1] |
| Molecular Formula | C₁₇H₃₂N₂O₅S [2] [1] | |
| Molecular Weight | 376.51 g/mol [2] [1] | |
| CAS Number | 66880-59-9 [2] [1] |
The melting point is a key indicator of the compound's purity and crystal structure. The documented value was determined in specific solvent mixtures, which is common practice for peptide derivatives to purify and characterize them [1].
While a direct thermal stability protocol was not located, a core related experimental skill in working with this compound is the removal of the Boc (tert-butyloxycarbonyl) protecting group, which is typically done prior to further synthesis.
The diagram below outlines a standard workflow for cleaving a peptide from a Boc-based resin, which involves steps relevant to handling this class of compounds under controlled conditions [3].
Workflow for HF Cleavage of Boc-Protected Peptides [3]
This process requires specialized equipment and strict safety protocols due to the high toxicity and corrosiveness of anhydrous Hydrogen Fluoride (HF) [3]. Scavengers like anisole and p-thiocresol are added to the reaction to prevent side reactions and protect susceptible amino acid residues during cleavage [3].
This compound is a protected dipeptide unit. Its primary research application is in peptide synthesis, where it serves as a building block to construct larger, more complex peptide structures for pharmaceutical and biochemical research [4].
Solid-Phase Peptide Synthesis (SPPS) represents a fundamental methodology in modern peptide chemistry that has revolutionized the field since its introduction by R. Bruce Merrifield in 1963, work for which he later received the Nobel Prize in Chemistry. This technique has become the accepted method for creating peptides and proteins in laboratory settings synthetically, particularly for peptides that are challenging to express using biological systems. The core innovation of SPPS lies in its immobilization of the growing peptide chain on a solid support, typically insoluble polymeric beads, enabling the use of excess reagents to drive reactions to completion while allowing simple filtration and washing steps to remove soluble by-products. This approach stands in stark contrast to classical liquid-phase synthesis, which requires laborious purification between each coupling step and has been largely replaced by SPPS in most research and development settings. [1] [2]
The significance of SPPS extends across multiple scientific disciplines, with particular importance in pharmaceutical development where peptides have gained substantial ground as therapeutic agents. In fact, over the past six years, the pharmaceutical industry has witnessed 22 peptide drug approvals, demonstrating the growing commercial and medical relevance of synthetic peptides. Additionally, peptides play crucial roles in antibody-drug conjugate constructs, serving as linkers, payloads, or both. The synthetic accessibility offered by SPPS enables the incorporation of unnatural amino acids, peptide/protein backbone modifications, and the synthesis of D-proteins consisting of D-amino acids, greatly expanding the chemical space available for drug discovery and development. [1] [3]
The general principle of SPPS involves repeated cycles of coupling and deprotection steps, building the peptide chain in a C-terminal to N-terminal direction, opposite to biological protein synthesis. In each cycle, the N-terminal amine of the solid-phase attached peptide is coupled to a single N-protected amino acid unit, followed by deprotection to reveal a new N-terminal amine for subsequent coupling. The overwhelmingly important consideration in SPPS is achieving extremely high yield in each step, as even modest per-step yields quickly diminish overall success for longer peptides. For instance, with a 99% yield per coupling step, a 26-amino acid peptide would be synthesized with 77% final yield, while at 95% yield per step, the overall yield drops to just 25%. This mathematical reality necessitates the use of amino acid excesses (typically 2-10x) and highly optimized coupling agents. [1]
Two major protecting group strategies dominate modern SPPS practice: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. These approaches represent orthogonal protection schemes with different deprotection mechanisms and side-chain protection strategies. The choice between Boc and Fmoc chemistry depends on multiple factors including peptide sequence, scale, available equipment, and safety considerations. Both methods employ carbamate-based protecting groups that readily release CO₂ during deprotection, providing an irreversible driving force for the reaction. [1] [2]
Table 1: Comparison of Boc and Fmoc SPPS Methodologies
| Parameter | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| Protecting Group | tert-butyloxycarbonyl | 9-fluorenylmethyloxycarbonyl |
| Deprotection Conditions | Acidic (25-50% TFA) | Basic (20% piperidine in DMF) |
| Side Chain Protection | Acid-stable (e.g., benzyl) | Acid-labile (e.g., tert-butyl) |
| Final Cleavage | Strong acid (HF or TFMSA) | Mild acid (TFA cocktail) |
| Key Advantages | Reduced aggregation during synthesis; better for complex syntheses | Safer handling; no HF required; orthogonal protection flexibility |
| Limitations | Requires hazardous HF handling; specialized equipment needed | Less atom-economical; slower deprotection kinetics |
The Boc strategy was the original method developed by Merrifield and relies on differential acid sensitivity for N-terminal deprotection versus final resin cleavage and side-chain deprotection. The Boc group itself is removed with moderate concentrations of trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage require stronger acids such as hydrofluoric acid (HF) for cleavage. This requirement for HF represents a significant safety concern and generally necessitates specialized equipment and training, making Boc chemistry less accessible for routine synthesis. However, Boc chemistry remains valuable for complex syntheses and for base-sensitive peptide analogs such as depsipeptides. [1] [2]
In contrast, Fmoc chemistry employs a base-labile protecting group (removed with 20% piperidine in DMF) while utilizing acid-labile groups for side-chain protection and final resin cleavage. This orthogonal scheme eliminates the need for HF, with final cleavage accomplished using trifluoroacetic acid cocktails typically containing scavengers. The improved safety profile of Fmoc chemistry has made peptide synthesis accessible to non-specialists and is responsible for its widespread adoption in most research settings. Additionally, the orthogonality of Fmoc protection schemes enables sophisticated on-resin modifications that would be difficult or impossible with Boc protocols. [1] [2]
The choice of solid support profoundly influences the efficiency of SPPS through its physical properties and loading capacity. The solid-phase matrix must be insoluble yet porous, allowing access to the reactive sites while enabling efficient solvent exchange during washing steps. The most common supports include polystyrene resins cross-linked with divinylbenzene, which exhibit minimal swelling in dichloromethane (DCM), and polyamide resins, which demonstrate significantly greater swelling capacity. The degree of swelling influences reaction kinetics and suitability for automated synthesizers, with highly swelling resins potentially problematic for instruments with limited well capacity. [1]
The linkage between the solid support and the growing peptide chain is mediated through a handle or linker that determines the C-terminal functionality of the final peptide and the conditions required for cleavage. For the target dipeptide Boc-Met-Leu-OMe, which features a C-terminal methyl ester, appropriate resin selection would involve a linker that yields the methyl ester upon cleavage. Specialized linkers like the Wang resin or superacid-sensitive resins may be employed depending on the specific C-terminal modification desired. [1]
Activation of the carboxyl group is essential for efficient amide bond formation in SPPS. The most common activation approaches involve either carbodiimides or uranium/phosphonium salts of non-nucleophilic anions. Carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) react with carboxylic acids to form highly reactive O-acyl-urea intermediates. However, these intermediates are prone to racemization and may lead to epimerization of the amino acid chiral center. [1]
To minimize racemization and enhance coupling efficiency, aromatic oximes such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used as additives. These compounds react with the O-acyl-urea to form less reactive but more selective active esters. More recently, uranium-type reagents including HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained popularity as highly efficient coupling agents that minimize racemization. The neighboring group effect of HOAt in HATU makes it particularly effective for sterically hindered couplings. [1]
Table 2: Common Coupling Reagents in SPPS
| Reagent Class | Examples | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC | O-acyl-urea formation | Low cost; well-established | Racemization; DCU byproduct precipitation |
| Carbodiimides + Additives | DIC/HOBt, DIC/HOAt | Active ester formation | Reduced racemization; improved efficiency | Additional component required |
| Uronium Salts | HBTU, HATU | Uronium intermediate | Fast coupling; minimal racemization | Higher cost; sensitivity to moisture |
| Phosphonium Salts | PyBOP, PyAOP | Phosphonium intermediate | Excellent efficiency; low epimerization | Higher cost; POByp-product |
Required materials for the synthesis include: Boc-Met-OH and Boc-Leu-OH protected amino acids; appropriate solid support (e.g., Merrifield resin for methyl ester formation); coupling reagents such as DIC and HOBt; deprotection reagents including TFA and dichloromethane (DCM); cleavage cocktail components; and solvents such as dimethylformamide (DMF), DCM, and diethyl ether. For Boc chemistry, specialized equipment for HF cleavage may be required unless alternative cleavage approaches are implemented. [1] [2]
Essential laboratory equipment includes: solid-phase reaction vessels with fritted discs; orbital shaker or mechanical stirring apparatus; vacuum filtration system; automated peptide synthesizer (optional); rotary evaporator; analytical HPLC system; and mass spectrometry access for product verification. For manual synthesis, reaction vessels should allow for efficient solvent exchange through filtration while maintaining an inert atmosphere when necessary. [1]
Resin preparation and loading: Begin with pre-loaded methionine resin or functionalize the resin with the C-terminal amino acid. For methyl ester functionality, use Merrifield resin (chloromethyl polystyrene). Swell the resin (0.5-1.0 mmol scale) in DCM for 30 minutes. If loading the first amino acid manually, dissolve Boc-Met-OH (3 equiv.) in minimal DCM, add DIPEA (6 equiv.), and add to the swollen resin. Agitate for 2-4 hours, then cap any unreacted sites with methanol (3x10 min). Wash thoroughly with DCM (3x), DMF (3x), and again DCM (3x). [1] [2]
The following workflow outlines the cyclic process of Boc-SPPS:
Boc deprotection cycle: Remove the Boc protecting group using 25-50% TFA in DCM (v/v) with a reaction time of 15-30 minutes. This step generates the free amine for subsequent coupling. Follow deprotection with thorough washing using DCM (3x), DMF (3x), and again DCM (3x) to completely remove TFA. A neutralization step with 5% DIPEA in DCM may be employed to ensure complete removal of TFA salts and create a non-protonated amine for coupling. [1] [2]
Coupling cycle: For the leucine coupling, pre-activate Boc-Leu-OH (3 equiv.) with DIC (3 equiv.) and HOBt (3 equiv.) in DMF for 5 minutes before adding to the resin. Alternatively, add the amino acid and coupling reagents directly to the resin. Couple for 1-2 hours with agitation. Monitor coupling completion using the Kaiser test for free amines. If necessary, perform a second coupling with fresh reagents to ensure complete reaction. Wash thoroughly with DMF (3x) and DCM (3x) between cycles. [1]
Cleavage and side-chain deprotection: For the dipeptide this compound, standard Boc cleavage conditions using HF or TFMSA are required. Use appropriate scavengers such as anisole, p-cresol, or p-thiocresol to prevent side reactions during cleavage. Cleavage typically requires 1-2 hours at 0°C to room temperature. After cleavage, precipitate the peptide in cold diethyl ether, collect by filtration, and dissolve in appropriate solvents for purification. [1] [2]
Continuous monitoring of coupling efficiency is critical for successful SPPS. The Kaiser test (ninhydrin reaction) provides a colorimetric method for detecting free primary amines, indicating incomplete coupling. A blue color development upon heating indicates presence of free amines, while a negative test (yellow) suggests complete coupling. Alternative monitoring methods include the chloranil test for secondary amines or quantitative analytical techniques such as Fmoc determination if using Fmoc chemistry for certain steps. [1]
For the target dipeptide, analytical HPLC should be employed to track reaction progress and final product quality. Use a C18 reverse-phase column with acetonitrile/water gradient containing 0.1% TFA. Mass spectrometry (LC-MS or MALDI-TOF) provides confirmation of product identity with expected m/z for this compound (C₁₆H₃₀N₂O₅S) of 362.2 [M+H]⁺. Additional characterization may include ¹H-NMR and IR spectroscopy to verify structure and purity. [1]
Comprehensive characterization of synthetic peptides requires multiple orthogonal analytical techniques to verify identity, assess purity, and confirm composition. High-performance liquid chromatography (HPLC) remains the primary method for purity assessment, with reverse-phase C18 columns providing excellent separation for small peptides. For this compound, a gradient of 20-80% acetonitrile in water (both containing 0.1% TFA) over 20 minutes typically provides adequate resolution. Detection at 214 nm (peptide bond absorption) and 254 nm (aromatic side chains) allows for comprehensive peak monitoring. [1]
Mass spectrometric analysis confirms the molecular weight and identity of the synthesized peptide. Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry should show the expected mass for the protonated molecule [M+H]⁺ at m/z 362.2. For additional confirmation, tandem MS/MS can fragment the molecule to produce characteristic fragmentation patterns corresponding to the methionine and leucine residues. [1]
Table 3: Troubleshooting Guide for Boc SPPS
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Coupling Efficiency | Inadequate activation; Poor solvation; Steric hindrance | Double coupling; Change coupling reagents; Extend reaction time | Use fresh coupling reagents; Ensure proper resin swelling |
| Racemization | Base exposure; Over-activation | Add HOBt/HOAt; Use minimal base; Switch to uranium salts | Optimize coupling conditions; Use racemization-suppressing additives |
| Incomplete Deprotection | Insufficient TFA concentration; Short reaction time | Increase TFA%; Extend deprotection time | Standardize deprotection timing; Use fresh TFA solutions |
| Difficulty Cleaving from Resin | Inadequate cleavage conditions; Wrong resin choice | Extend cleavage time; Adjust scavengers | Validate resin linkage; Optimize cleavage cocktail |
| Low Overall Yield | Cumulative inefficiency; Side reactions | Monitor each step; Improve washing protocols | High-quality reagents; Optimized protocols |
Aggregation and poor solvation represent common challenges in SPPS, particularly for sequences containing hydrophobic residues. Methionine and leucine both contribute significant hydrophobicity, potentially leading to chain aggregation that limits access to the growing chain terminus. Several strategies can mitigate this issue, including incorporating backbone protection, using stronger solvents such as DMF/DMSO mixtures, elevating reaction temperatures, or incorporating pseudo-proline dipeptide derivatives. For particularly challenging sequences, switching to Boc chemistry may be beneficial as it reduces aggregation issues due to the permanent positive charge on the backbone amines after TFA deprotection. [1]
Side reactions specific to the amino acids in the target peptide must be considered. Methionine contains a thioether functionality susceptible to oxidation, requiring care to avoid oxidizing conditions during synthesis and handling. Additionally, both methionine and leucine represent chiral centers that may undergo epimerization during activation and coupling. Minimizing base exposure and using racemization-suppressing coupling agents such as HOBt or HOAt derivatives can protect against this side reaction. [1]
Traditional SPPS methodologies raise significant environmental concerns due to the substantial volumes of solvents required, particularly dimethylformamide (DMF), dichloromethane (DCM), and others with problematic safety profiles. A typical SPPS protocol generates large volumes of solvent waste relative to the mass of product obtained. Recent advances have addressed these concerns through various green chemistry approaches, including solvent recycling systems, alternative solvent selection, and the development of aqueous-based SPPS. [3]
Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS) represent a promising direction for reducing the environmental impact of peptide synthesis. Recent research has demonstrated the feasibility of synthes di- and up to decapeptides in aqueous media with satisfactory yields and purities. While aqueous synthesis of this compound may present challenges due to the hydrophobicity of the amino acids, partial incorporation of water as a co-solvent could reduce overall organic solvent consumption. The development of water-compatible coupling agents and specialized resins that function in aqueous environments continues to advance this promising approach. [3]
Solvent selection guides for peptide synthesis increasingly emphasize replacements for DMF (which exhibits reproductive toxicity) and DCM (a suspected carcinogen). Potential alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate for certain steps, though each presents compatibility challenges with SPPS reagents and resins. As green chemistry principles continue to influence laboratory practice, the development of more sustainable SPPS methodologies will likely become increasingly important for industrial applications. [3]
The synthesis of protected dipeptides such as this compound serves as a fundamental building block for more complex peptide structures and represents an excellent model system for SPPS methodology development. These protected segments find application in fragment condensation strategies for assembling long peptides, incorporation into peptidomimetic scaffolds, and as substrates for enzymatic peptide ligation. Furthermore, the methionine-leucine sequence represents a motif found in various biologically active peptides, making its synthetic accessibility particularly relevant. [1]
The future of SPPS continues to evolve with advancements in automation technology, process intensification, and sustainable chemistry. Automated synthesizers have already significantly reduced solvent consumption and improved reproducibility, while new coupling reagents and protection schemes continue to push the boundaries of synthetic accessibility. The increasing pharmaceutical importance of peptides suggests that SPPS will remain a vital technology, with current research focusing on continuous flow synthesis, microwave-assisted coupling, and increasingly sophisticated orthogonal protection strategies that enable complex post-assembly modifications. [1] [3] [2]
Boc solid-phase peptide synthesis (Boc SPPS) represents a foundational methodology in peptide chemistry that utilizes tert-butoxycarbonyl (Boc) groups for temporary N-α protection in conjunction with benzyl (Bzl)-based derivatives for permanent side-chain protection. First described by Carpino in 1957 and subsequently adapted by Merrifield for solid-phase synthesis, this protection scheme leverages the differential acid lability between the Boc group (cleaved with moderate acids like trifluoroacetic acid) and the Bzl groups (requiring strong acids like hydrogen fluoride for cleavage). [1] [2] This strategic approach enables the sequential assembly of peptide chains on solid support with minimal side reactions, making it particularly valuable for synthesizing complex peptides and those containing base-sensitive moieties that would be incompatible with Fmoc chemistry.
The Boc/Bzl protection strategy functions as a quasi-orthogonal system where both protecting groups are acid-labile but with significantly different cleavage rates. The Boc group is readily removed with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the benzyl-based side-chain protecting groups remain intact under these conditions, requiring strong acids like HF or TFMSA for final cleavage. [2] This differential reactivity allows for sequential deprotection during chain assembly while maintaining side-chain protection throughout the synthesis. The robustness of this method has been demonstrated in the synthesis of numerous biologically active peptides, including the landmark synthesis of ribonuclease A, containing 124 amino acid residues, showcasing the power of Boc SPPS for constructing complex polypeptides. [3]
The DCC/HOBt coupling system represents a synergistic combination where dicyclohexylcarbodiimide (DCC) serves as the activating agent and 1-hydroxybenzotriazole (HOBt) functions as an additive that minimizes racemization and enhances coupling efficiency. The mechanism proceeds through a carefully orchestrated sequence beginning with carboxylate activation: the carboxyl group of the Boc-protected amino acid attacks the central carbon of DCC, forming a transient zwitterionic intermediate that collapses to form the highly reactive O-acylisourea intermediate. [4] [5] This unstable intermediate is particularly prone to racemization through either direct α-hydrogen abstraction by bases (path A) or formation of a 5(4H)-oxazolone intermediate (path B), both of which can lead to epimerization of the chiral center. [6]
The critical role of HOBt emerges at this juncture, where it intercepts the O-acylisourea through nucleophilic attack, displacing the carbodiimide moiety and forming a more stable O-acyl-OBt active ester. [4] [5] This active ester exhibits significantly reduced racemization propensity while maintaining excellent reactivity toward nucleophilic attack by the primary amine of the growing peptide chain. The final aminolysis step occurs when the deprotected N-terminal amine attacks the carbonyl carbon of the OBt ester, forming the desired peptide bond and liberating the HOBt anion. Throughout this process, HOBt serves multiple protective functions: it suppresses oxazolone formation, minimizes epimerization, and prevents O→N acyl shift that would lead to unreactive N-acylurea byproducts. [7] [8]
The following diagram illustrates the complete Boc SPPS workflow using DCC/HOBt coupling:
Figure 1: Boc Solid-Phase Peptide Synthesis Workflow Using DCC/HOBt Coupling. This diagram illustrates the cyclic process of deprotection, neutralization, washing, and coupling repeated for each amino acid addition in the peptide sequence. Key steps include acidolytic Boc removal, base neutralization, and DCC/HOBt-mediated coupling. [1] [2] [9]
Merrifield resin (chloromethylpolystyrene) remains the classical support for Boc SPPS, with optimal substitution levels between 0.5-1.0 mmol/g for most applications. [1] The first amino acid attachment employs the cesium salt method developed by Gisin to ensure racemization-free esterification: dissolve Boc-amino acid in ethanol (2 mL/mmol) with added water (0.5 mL/mmol), adjust to pH 7 with 2M aqueous Cs₂CO₃, evaporate to dryness, and re-evaporate twice with dioxane to remove traces of water. [1] [10] The resulting cesium salt is coupled to pre-swelled Merrifield resin in DMF at 50°C overnight, optionally with KI catalysis (0.1 eq.). For PAM resin (phenylacetamidomethyl), which offers improved stability against premature cleavage during TFA treatments, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin using standard protocols. [1]
Critical considerations for resin preparation include rigorous exclusion of moisture, especially for trityl-based resins, and determination of substitution levels after loading. The loading capacity can be determined by measuring the uptake of a colored protecting group or through quantitative amino acid analysis after cleavage of a test sample. [10] For peptides containing C-terminal proline or those prone to diketopiperazine formation, trityl-based resins (2-chlorotrityl chloride resin) are recommended as their steric bulk suppresses this side reaction. [10] When using these acid-labile resins, attachment should be performed in dry DCM with DIPEA (4 eq. relative to carboxylic acid) for 30-120 minutes. [10]
The following procedure represents the optimized coupling cycle for Boc SPPS using DCC and HOBt:
Boc Deprotection: After swelling the peptide-resin in DCM, treat with 50% TFA/DCM (10 mL/g peptide-resin) for 5 minutes, filter, and treat with fresh 50% TFA/DCM for an additional 20 minutes. When Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) as a scavenger to prevent tert-butyl cation adduct formation. [1] [2]
Neutralization: Wash the TFA-treated resin sequentially with DCM (2×) and isopropanol (2×). Then suspend and stir in 10% triethylamine (TEA)/DCM (10 mL/g peptide-resin) for 2 × 10 minutes to convert the amine trifluoroacetate salt to the free base. Wash alternately with DCM and IPA (3× each) followed by the coupling solvent. [1]
Activation Solution: Prepare a solution of Boc-amino acid (3.0 equivalents) and HOBt (3.0 equivalents) in minimal DCM (approximately 5-7 mL per gram of resin). Cool the solution to 0°C in an ice bath, then add DCC (3.0 equivalents) dissolved in minimal DCM. Stir the mixture for 20 minutes at 0°C while protecting from atmospheric moisture with a drying tube. [7] [10]
Coupling Reaction: Add the activation solution to the neutralized, washed resin. Allow the coupling to proceed for 60-120 minutes at room temperature with gentle agitation. For sterically hindered amino acids or difficult sequences, extend the coupling time to 2-4 hours or employ double coupling protocols. [7] [5]
Post-Coupling Processing: Filter the reaction mixture and wash the resin thoroughly with DMF (3×), DCM (3×), and methanol (3×). Monitor coupling completion using the qualitative Kaiser ninhydrin test or quantitative TNBS test for primary amines. [10] If the test indicates incomplete coupling (>0.5% free amines), repeat the coupling cycle or consider alternative coupling reagents for difficult sequences.
The cleavage phase in Boc SPPS requires strong acid conditions to simultaneously remove side-chain protecting groups and liberate the peptide from the resin. Hydrogen fluoride (HF) cleavage represents the most common method: place the dry peptide-resin in the reactor with scavengers (typically anisole in a ratio HF/anisole 9:1), distill HF into the reaction vessel (10 mL/g peptide-resin), and stir for 45-60 minutes at 0-5°C. [1] For peptides containing multiple Arg(Tos) residues, extend the cleavage time to ensure complete deprotection. Following HF evaporation under vacuum, wash the cleaved peptide-resin with ether, then extract the peptide with 50% aqueous acetic acid, separate from the resin by filtration, and lyophilize after appropriate dilution. [1]
For acid-labile peptides or those prone to side reactions, the Low-High HF cleavage method developed by Tam and Merrifield offers superior results: perform initial cleavage with low HF concentration in DMS (HF/DMS/p-cresol 25:65:10) for 2 hours at 0-5°C, evaporate HF and DMS, then perform standard high HF cleavage (HF/p-cresol 9:1) for 1 hour. [1] This two-step approach cleaves most protecting groups via SN2 mechanism in the first step, minimizing carbocation formation and associated side reactions. When working with HF, special fluorocarbon apparatus is essential due to its extreme toxicity, corrosiveness, and volatility. [1]
Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Relative Coupling Rate | Epimerization Risk | Byproduct Characteristics | Optimal Applications |
|---|---|---|---|---|
| DCC/HOBt | Moderate | Low with HOBt [6] | Dicyclohexylurea (DCU) insoluble [7] | Standard SPPS, solution-phase active ester preparation [5] |
| DIC/HOBt | Moderate | Low with HOBt [6] | Diisopropylurea soluble in DMF/DCM [7] | Solid-phase synthesis, continuous flow systems [7] |
| HBTU/HOBt | Fast | Very low [7] | Tetramethylurea soluble [7] | Difficult couplings, long peptide sequences [8] |
| HATU/HOAt | Very fast | Minimal [7] | Tetramethylurea soluble [7] | Sterically hindered couplings, N-methyl amino acids [7] |
| EDC/HOBt | Moderate | Moderate [6] | Water-soluble urea [7] | Aqueous couplings, protein conjugation [7] |
The data reveal that while DCC/HOBt demonstrates slightly slower coupling kinetics compared to uranium/phosphonium salts, it maintains excellent epimerization suppression when properly optimized. The primary limitation of DCC—precipitation of dicyclohexylurea—can be advantageous in solution-phase synthesis but problematic in solid-phase applications where it may occlude resin pores. [7] [5] For this reason, DIC (diisopropylcarbodiimide) is often preferred for solid-phase synthesis as its urea byproduct remains soluble in standard solvents. [7] Recent studies indicate that HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) exhibits reduced racemization compared to BOP and remains colorless through long synthesis sequences, suggesting potential advantages for sensitive applications. [7]
Table 2: Epimerization Propensity of Selected Amino Acids During Carbodiimide-Mediated Coupling
| Amino Acid | Base Epimerization (%) | With HOBt (%) | With HOAt (%) | Critical Handling Considerations |
|---|---|---|---|---|
| Cysteine | High [10] | <1% [5] | <0.5% [4] | Use trityl resins, avoid DMAP [10] |
| Histidine | High [7] | 2-3% [7] | <1% [4] | Low coupling temperature, minimal base [7] |
| Phenylalanine | 18% (DCC alone) [6] | 6% [6] | <2% [4] | Standard protocols effective [6] |
| Leucine | 14% (DCC alone) [6] | 6% [6] | <2% [4] | Standard protocols effective [6] |
| Isoleucine | 9% (DCC alone) [6] | N/A | N/A | Minimal racemization risk [6] |
The epimerization data demonstrate the critical protective role of benzotriazole additives, particularly for sensitive amino acids like cysteine and histidine. The superior performance of HOAt over HOBt reflects its electronic properties: the 7-aza nitrogen increases acidity (pKₐ ≈ 3.3 in MeCN vs ≈ 4.6 for HOBt) and provides anchimeric assistance through n→π* stabilization of the transition state. [4] For the most epimerization-prone residues, alternative coupling reagents such as HATU or TDBTU may offer advantages, with TDBTU demonstrating remarkably low epimerization (0.4-1.2%) in fragment coupling for SK&F 107647 synthesis. [7]
Incomplete Coupling: Evidenced by positive Kaiser/ninhydrin tests after coupling. Solutions: Employ double coupling with fresh reagents, pre-activate the amino acid for 20 minutes before adding to resin, increase reaction time to 2-4 hours for hindered residues, or switch to more potent coupling agents (HATU, PyBOP) for difficult sequences. [7] [10] Aggregation-related incomplete couplings may benefit from in situ neutralization protocols where the resin is not neutralized before coupling, minimizing the period that the deprotected peptide-resin is in the neutral state where aggregation predominantly occurs. [2]
High Epimerization: Particularly problematic with His, Cys, and C-terminal residues during fragment coupling. Prevention strategies: Use minimal base, couple at lower temperatures (0-10°C), employ racemization-suppressing additives (HOAt, Oxyma), and select coupling reagents with demonstrated low epimerization (TDBTU, HATU). [7] [6] For cysteine, use trityl-based resins and avoid DMAP catalysis during attachment. [10] For fragment couplings, consider coupling reagents specifically developed for minimal epimerization such as TDBTU, which demonstrated less than 1% epimerization in the synthesis of SK&F 107647 on multi-kilogram scale. [7]
Resin Handling Issues: Low loading efficiency can be addressed by ensuring rigorous drying of amino acids (repeated evaporation from dioxane) and resins before attachment, using freshly distilled solvents for moisture-sensitive resins, and confirming the activation of resin functional groups. [10] For premature cleavage from Merrifield resin during TFA treatment, switch to more stable PAM resin, which reduces losses during long syntheses through the stabilizing effect of the phenylacetamido linker. [1]
Sterically hindered sequences, particularly those containing multiple N-methyl amino acids or α,α-dialkyl glycines, require specialized approaches. For these challenging residues, PyBrOP (bromotripyrrolidinophosphonium hexafluorophosphate) demonstrates superior performance due to its enhanced reactivity, while PyAOP is particularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids. [7] Extended coupling times (4-12 hours), elevated temperatures (up to 50°C), and increased reagent equivalents (up to 5 eq.) may be necessary for complete coupling.
Aggregation-prone sequences, often characterized by stretches of β-sheet forming amino acids, benefit from several strategies: incorporate pseudoproline dipeptides to disrupt secondary structure, use secondary structure disrupting solvents such as DMPU or NMP with added salts, employ microwave-assisted coupling to enhance kinetics, or utilize modified backbone structures that physically prevent regular hydrogen bonding. [2] For extremely difficult sequences, the segment condensation approach using partially protected fragments may be necessary, with careful selection of coupling reagents like TDBTU that minimize epimerization at the C-terminal activating residue. [7]
The DCC/HOBt coupling system in Boc SPPS has enabled numerous advances in peptide-based therapeutics and research tools. This methodology has been instrumental in producing G-protein coupled receptor ligands, enzyme inhibitors, and epitope-specific antibodies for research and diagnostic applications. [8] [9] The robust nature of Boc chemistry makes it particularly valuable for synthesizing peptides containing non-natural amino acids or base-sensitive modifications that would not survive the basic conditions of Fmoc deprotection.
In drug development, Boc SPPS with DCC/HOBt has facilitated the production of peptide drug candidates such as BQ-123, a cyclic pentapeptide endothelin antagonist, and SK&F 107647, a hemoregulatory peptide produced on multi-kilogram scale using TDBTU coupling. [7] [6] The technology also enables the precise incorporation of stable isotopes (2H, 13C, 15N) for pharmacokinetic and metabolic studies, as well as the introduction of biophysical probes for structure-activity relationship studies.
Recent innovations continue to expand the applications of Boc SPPS, including the synthesis of constrained peptides through on-resin cyclization, preparation of peptide-protein conjugates for vaccine development, and generation of peptide arrays for high-throughput screening. The compatibility of Boc chemistry with a wide range of chemical modifications positions it as an essential tool in the ongoing development of peptide-based diagnostics and therapeutics. [8] [9]
The DCC/HOBt coupling system in Boc solid-phase peptide synthesis remains a fundamental methodology in peptide chemistry despite the development of numerous alternative coupling reagents. Its continued relevance stems from proven reliability, cost-effectiveness, and particular utility for complex peptides and those containing base-sensitive modifications. The comprehensive protocols and troubleshooting guides presented in these application notes provide researchers with the necessary tools to implement this robust methodology successfully.
While newer coupling reagents offer advantages for specific challenging sequences, the DCC/HOBt system maintains its position as a versatile workhorse for routine peptide synthesis. Understanding the mechanistic basis of coupling and epimerization enables researchers to make informed decisions about method selection and optimization strategies for their specific synthetic goals. As peptide therapeutics continue to gain importance in the pharmaceutical landscape, mastery of these fundamental synthetic techniques remains essential for researchers in chemical biology, medicinal chemistry, and drug development.
Based on the search results, a direct synthetic protocol for Boc-Met-Leu-OMe was not found. However, the synthesis likely involves the coupling of Boc-Met-OH and H-Leu-OMe. The following is a generalized, reasoned procedure adapted from common peptide coupling practices and the principles of microwave-assisted synthesis highlighted in the available literature [1].
Disclaimer: This protocol is a proposal based on analogous chemistry and should be validated in a laboratory setting before use.
Step 1: Reaction Setup
Step 2: Microwave Irradiation
Step 3: Work-up Procedure
Step 4: Purification
The table below summarizes critical parameters for microwave-assisted amide bond formation, which is central to the proposed synthesis [1].
| Parameter | Consideration & Suggested Range |
|---|---|
| Temperature | Crucial for efficiency; often between 50-100°C. Higher temperatures may accelerate the reaction but require optimization to avoid decomposition. |
| Reaction Time | Typically short, from several minutes to 30 minutes. |
| Coupling Reagents | HATU, HBTU, or EDCI/HOBt are common choices. |
| Base | Organic bases like DIPEA or N-methylmorpholine are typically used to maintain the reaction pH. |
| Solvent | Polar aprotic solvents such as DMF, DCM, or their mixtures are commonly employed. |
Upon successful synthesis and purification, the product can be characterized as follows:
The following diagram outlines the logical sequence of the proposed synthesis, from setup to final analysis.
Given that a direct protocol was not found, you may need to explore alternative paths:
C-terminal methyl esterification is an important chemical modification that significantly alters peptide properties for enhanced therapeutic potential. This modification increases peptide hydrophobicity, thereby improving cell membrane permeability and bioavailability, which is often a major challenge for peptide-based therapeutics [1] [2]. Additionally, it serves as a crucial component in studying protein prenylation processes and related biological mechanisms [1] [2].
For many bioactive peptides, C-terminal esterification is essential for biological activity. For instance, the α-factor peptide from S. cerevisiae requires its C-terminal methyl ester for proper function, with small alkyl esters maintaining activity while larger substituents may hinder binding [3]. Methyl esters also function as prodrug strategies, as ester groups can be cleaved by endogenous esterases to release active carboxylic acid forms within cells [3].
The trityl side-chain anchoring method using Fmoc-protected cysteine esters provides an efficient approach with minimal epimerization [1].
Experimental Protocol:
Resin Loading:
Peptide Assembly:
Cleavage and Deprotection:
Table 1: Loading Efficiency of Different Cysteine Esters on Trityl Resin
| Ester Type | Equivalents | Reaction Time | Temperature | Loading Efficiency |
|---|---|---|---|---|
| Methyl | 2 | 24h | Room temp | >85% |
| Ethyl | 2 | 24h | Room temp | 55% |
| Isopropyl | 2 | 24h | Room temp | 46% |
| Benzyl | 6 | 36h | 37-50°C | 48% |
For existing peptides, direct esterification can be performed using:
C-terminal methyl esterified a-factor analogs demonstrate the biological significance of this modification [1]:
CΑ−074 methyl ester serves as a cathepsin B inhibitor with enhanced membrane permeability compared to its acid form, making it effective for targeting tumorigenesis [3].
C-terminal modifications significantly influence peptide conformation:
Table 2: Impact of C-Terminal Modifications on Peptide Properties
| Modification Type | Charge at Physiological pH | Hydrophobicity | Membrane Permeability | Protease Stability |
|---|---|---|---|---|
| Carboxylic Acid | Negative | Lower | Reduced | Lower |
| Methyl Ester | Neutral | Higher | Improved | Moderate |
| Amide | Neutral | Higher | Improved | Higher |
C-terminal cysteine in methyl ester peptides shows minimal epimerization during standard Fmoc-SPPS [1]:
| Issue | Possible Cause | Solution |
|---|---|---|
| Low resin loading | Steric hindrance with larger esters | Increase temperature (37-50°C), use more equivalents (up to 6 eq) |
| Epimerization | Extended base treatment | Limit piperidine exposure time, optimize coupling efficiency |
| Low yield after cleavage | β-elimination side reactions | Use Trt-Cl resin instead of 2-chlorotrityl resin, optimize cleavage conditions |
| Impurity formation | Incomplete coupling or deprotection | Double-couple difficult sequences, extend reaction times |
Recent research has revealed that C-terminal amides function as degrons recognized by SCF-FBXO31 ubiquitin ligase, marking proteins for proteasomal degradation [7]. This discovery highlights the critical importance of C-terminal modifications in cellular protein homeostasis and quality control.
Novel synthetic approaches continue to emerge, including:
The trityl side-chain anchoring method represents a robust approach for synthesizing C-terminal methyl ester peptides with minimal epimerization and high purity, making it valuable for producing peptides for pharmaceutical applications and biological studies.
Materials:
Procedure:
Resin Loading:
Peptide Synthesis:
Cleavage:
Materials:
Procedure:
The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis, particularly for the protection of amines during peptide synthesis and the construction of complex molecules like Active Pharmaceutical Ingredients (APIs) [1]. Its primary function is to temporarily mask a reactive amine group, preventing undesirable side reactions such as amidation and alkylation during other synthetic steps [1]. The completion of these steps necessitates the removal, or deprotection, of the Boc group to regenerate the free amine, enabling further functionalization or yielding the final desired compound [1].
Boc deprotection is typically accomplished under strong acidic conditions. Among the various acids available, trifluoroacetic acid (TFA) is the most prevalent and efficient reagent due to its effectiveness and the relatively mild conditions required [1]. This guide details the application of TFA for Boc deprotection, providing detailed protocols, mechanistic insights, and practical considerations for researchers and development professionals.
Understanding the mechanism of acid-mediated Boc deprotection is crucial for anticipating byproducts and optimizing reaction conditions. The process proceeds through a carbocation intermediate and involves the following steps [2]:
A key consideration is the fate of the tert-butyl cation. It can be quenched by a scavenger (if present), deprotonated to form isobutylene gas, or polymerize into isobutylene oligomers [3] [2]. The evolution of CO₂ gas necessitates that deprotection reactions must not be run in a closed system to avoid dangerous pressure buildup [2].
The diagram below illustrates this reaction mechanism and the fate of intermediates.
This section provides detailed, executable protocols for Boc deprotection using TFA, ranging from standard solutions to specific scaled examples from the literature.
A standard deprotection involves treating the Boc-protected substrate with a solution of TFA in an inert solvent, typically dichloromethane (DCM) [4].
Basic Protocol:
The table below summarizes specific, validated examples of Boc deprotection using TFA from patent literature, providing a reference for reaction scaling and condition optimization [4].
Table 1: Experimental Examples of Boc Deprotection with TFA from Patent Literature
| Substrate Scale | TFA Volume / Equiv. | Solvent & Volume | Conditions | Workup & Purification | Yield | Ref. |
|---|---|---|---|---|---|---|
| 0.19 mmol | 1 mL | DCM (1 mL) | RT, 2 h | Dissolved in 10% IPA/CHCl₃, washed with sat. aq. NaHCO₃ & brine, dried (MgSO₄), purified by HPLC. | Not Specified | [4] |
| Not Specified | 25% v/v | DCM | RT, 2 h | Volatiles removed in vacuo. Crude diluted with EtOAc, washed with sat. aq. Na₂CO₃ & brine, dried (MgSO₄). | 60% | [4] |
| 59.7 mmol | 23.0 mL (299 mmol, 5 equiv) | DCM (120 mL) | RT, 18 h | Excess 1 N NaOH added, stirred 15 min. Organic layer separated, dried (MgSO₄), concentrated. | 87% (9.95 g) | [4] |
| 0.642 mmol | 1 mL | DCM (5 mL) | RT, 1 h | Solvents removed in vacuo. Crude product used without purification. | Not Reported | [4] |
| 3.5 mmol | 3.0 mL | DCM (15.0 mL), 0°C to RT | 0°C to RT, 2 h | Mixture co-distilled with DCM (4-5x) in vacuo. Triturated with ether. | 95% (1.3 g) | [4] |
| 5.8 mmol | 4.4 mL (58 mmol, 10 equiv) | DCM (15 mL), 0°C to RT | 0°C to RT, 3 h | Solvents removed in vacuo. Residue diluted with DCM, cooled to 0°C, neutralized with sat. aq. NaHCO₃, filtered. | 98% (0.85 g) | [4] |
In Boc-SPPS, the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups require very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) [5]. However, TFA plays a critical pre-cleavage role: immediately before the final HF cleavage, the N-terminal Boc group must be removed using TFA to prevent t-butylation of susceptible amino acid residues during the strong acid treatment [5].
Protocol for N-Boc Removal in SPPS:
The strong acidity of TFA can affect other acid-labile functional groups. Furthermore, the generated tert-butyl cation is highly electrophilic and can alkylate electron-rich aromatic rings (e.g., in tryptophan), thiols, amidines, and guanidines, leading to undesirable by-products [5] [3].
Mitigation Strategy: Use of Scavengers Adding nucleophilic scavengers to the deprotection mixture is highly effective. These compounds trap the tert-butyl cation, preventing its reaction with the desired product [5] [3]. Common scavengers include:
A typical scavenger mixture for peptides containing cysteine is HF/anisole/DMS/p-thiocresol [5]. For simpler systems, adding 2-5% of anisole or TIS to the TFA/DCM solution is sufficient.
Dichloromethane (DCM) is the traditional solvent for Boc deprotection due to its excellent solvating power and low boiling point [4] [3]. However, it faces increasing regulatory scrutiny. The United States Environmental Protection Agency (EPA) has recently classified DCM as posing an "unacceptable risk" to human health, citing cancer, neurotoxicity, and liver toxicity concerns [6]. New rules mandate strict workplace chemical protection programs for its use in many commercial and industrial settings [6].
Green Chemistry Considerations:
While TFA is the most common reagent, other methods offer selectivity or compatibility with sensitive substrates.
Peptide macrocyclization represents a powerful strategy for enhancing the pharmacological properties of therapeutic peptides, including improved target affinity, proteolytic stability, and cellular permeability. Among the various amino acids available for selective modification, methionine (Met) has emerged as an attractive target due to its relatively low natural abundance (~2%) and unique redox-sensitive properties that enable chemoselective modification distinct from canonical nucleophilic residues. Recent methodological advances have established methionine as a viable handle for peptide stapling through two primary approaches: reversible sulfimidation and bis-alkylation chemistry. These techniques address longstanding challenges in peptide chemistry by providing selective modification strategies that tolerate diverse amino acid side chains and offer tunable reversibility under physiological conditions, making them particularly valuable for drug delivery applications and intracellular targeting.
The development of methionine-directed stapling methodologies has expanded the toolbox available to peptide chemists and drug developers seeking to modulate protein-protein interactions (PPIs), which represent promising yet challenging therapeutic targets. Unlike traditional cysteine-based approaches, methionine stapling offers orthogonal reactivity that can be employed even in cysteine-containing peptides, while the inherent reversibility of some methionine modifications enables controlled release of active peptides in reducing environments such as the intracellular space. This application note provides detailed protocols and practical guidance for implementing two leading methionine stapling techniques, along with comprehensive experimental data and troubleshooting recommendations to facilitate adoption across research and development settings.
Table 1: Comparison of Methionine Stapling Approaches
| Method | Key Reagents | Reaction Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Sulfimidation [1] | RuCl₂(PPh₃)₃, N-acyloxyamides, AgOAc, N-hydroxybenzamide | MeOH, two rounds, 10 mol% catalyst | Reversible under physiological conditions (GSH-responsive), broad functional group tolerance, applicable to solid-phase synthesis | Incompatible with free cysteine/histidine, requires ruthenium catalyst |
| Bis-alkylation [2] | Bis-electrophilic linkers | Aqueous-organic solvent mixtures, mild conditions | Tolerates all amino acids including Cys, introduces positive charges, fully reversible | Limited structural information available in search results |
The Ru-catalyzed sulfimidation strategy enables reversible methionine modification through the formation of a sulfimide linkage (N=S bond) between the methionine sulfur atom and N-acyloxyamide reagents. This approach leverages the unique redox-sensitive properties of methionine's sulfide moiety, which undergoes selective reaction with N-acyl nitrene precursors generated in situ from N-acyloxyamides under ruthenium catalysis. The resulting sulfimide linkage remains stable under physiological conditions but undergoes controlled cleavage in the presence of intracellular glutathione (GSH), enabling traceless release of the parent peptide. This reversible stapling strategy has been successfully demonstrated for various applications including peptide stapling, peptide-drug conjugates, and split-and-pool synthesis of macrocyclic peptides [1].
Peptide Substrate Preparation: Synthesize linear peptide sequence containing methionine residues at desired stapling positions using standard Fmoc-SPPS protocols. For i, i+4 or i, i+7 stapling geometries, incorporate methionine residues at appropriate positions within the sequence [1].
N-Acetoxyamide Preparation: Prepare N-acyloxyamide stapling reagents through condensation reactions at carboxyl sites of peptides or by modular synthesis from corresponding acid precursors. A diverse range of functional groups can be incorporated, including aliphatic chains, fluorescent tags (e.g., coumarin), and drug molecules (e.g., artesunate) [1].
Sulfimidation Reaction Setup:
Reaction Execution: Stir reaction mixture at room temperature for two rounds (approximately 2 hours each). Monitor reaction progress by analytical HPLC or LC-MS. For solid-phase applications, perform four rounds of 2-hour reactions with fresh reagents to ensure complete conversion [1].
Purification and Characterization: Isolate crude product via filtration (solid-phase) or concentration (solution-phase). Purify by preparative HPLC. Characterize final stapled peptide by LC-MS, NMR, and circular dichroism (CD) spectroscopy to confirm stapling efficiency and secondary structure induction.
Figure 1: Experimental workflow for methionine sulfimidation stapling protocol
The methionine bis-alkylation approach leverages the unique nucleophilicity of methionine sulfur to form dialkylsulfonium intermediates with bis-electrophilic reagents, resulting in stable cyclic sulfonium species. This method capitalizes on the chemoselective reactivity of methionine, which allows modification even in the presence of all other proteinogenic amino acids, including cysteine. A key advantage of this methodology is the introduction of two positive charges on the staple itself, which can significantly enhance cellular uptake without requiring additional cationic residues in the peptide sequence. Furthermore, the resulting bis-alkylated products undergo controlled dealkylation under physiological reducing conditions, enabling traceless release of the original peptide both in vitro and within cellular environments [2].
Peptide Substrate Preparation: Synthesize linear peptide sequence containing methionine residues at desired stapling positions. The bis-alkylation approach is compatible with fully unprotected peptides, eliminating the need for specialized protecting groups [2].
Crosslinker Selection: Choose bis-electrophilic linkers of appropriate length to span the desired stapling geometry (i, i+4 or i, i+7). The linker length directly influences the resulting macrocycle size and conformational restraint.
Bis-Alkylation Reaction:
Purification and Characterization: Purify crude stapled peptide by preparative HPLC. Characterize final product by LC-MS, CD spectroscopy, and cellular uptake assays to verify stapling efficiency and improved membrane permeability.
The sulfimidation methodology has been successfully applied to staple various bioactive peptide sequences. In a representative example, substance P (11-residue neuropeptide containing single methionine) was efficiently stapled using N-acetoxybutyramide derivatives under optimized Ru-catalyzed conditions, achieving 82% HPLC yield of the stapled product. Similarly, RGD cyclopeptides, tetracosactide (adrenocorticotropic hormone analog), aviptadil (vasoactive intestinal peptide), and exenatide (type 2 diabetes medication) have all been successfully modified via methionine sulfimidation, demonstrating the broad applicability across diverse peptide structural classes [1].
For structural stabilization, methionine and glutamic acid residues have been directly stapled via N=S bonds without additional redundant groups, producing conformationally restrained macrocyclic peptides with improved biological properties. The stapling efficiency varies with peptide sequence and solvent compatibility, with yields typically ranging from 22-82% depending on peptide solubility and methionine accessibility. Notably, the methodology has been successfully implemented in both solution-phase and solid-phase synthesis formats, offering flexibility for different peptide substrates and production scales [1].
A defining feature of methionine sulfimidation stapling is its redox-responsive reversibility. The sulfimide (N=S) linkage remains stable under extracellular conditions but undergoes controlled cleavage in the presence of intracellular glutathione (GSH), enabling traceless release of the original bioactive peptide. This property is particularly valuable for prodrug strategies and intracellular targeting applications where controlled activation is desired. The deconjugation kinetics can be modulated by tailoring the N-acyl group on the sulfimide linkage, providing a means to fine-tune release profiles according to specific therapeutic requirements [1].
Similarly, the bis-alkylation approach demonstrates excellent reversibility, with the cyclic sulfonium products undergoing reduction to release the parent peptide in reducing environments. This controlled dealkylation has been confirmed to occur efficiently both in vitro and within cellular environments, making it suitable for drug delivery applications where intracellular activation is desired. The combination of enhanced cellular uptake (facilitated by the positively charged staple) and controlled intracellular release positions this methodology as particularly valuable for targeting intracellular protein-protein interactions [2].
Table 2: Performance Characteristics of Methionine-Stapled Peptides
| Peptide Sequence/Type | Stapling Method | Macrocycle Size (atoms) | Yield (%) | Proteolytic Stability | Cellular Uptake |
|---|---|---|---|---|---|
| Substance P [1] | Sulfimidation | Variable | 82 | Significantly improved | Data not provided |
| RGD Cyclopeptide [1] | Sulfimidation | Variable | Moderate | Significantly improved | Data not provided |
| p53-derived peptide [4] | Various | Variable | Variable | Protected against cleavage | Hydrophobicity-driven |
| Bis-alkylated peptides [2] | Bis-alkylation | Variable | Good | Improved | Enhanced (charge-mediated) |
Successful implementation of methionine stapling methodologies requires careful optimization of several critical parameters. For sulfimidation approaches, the Ru(II) catalyst concentration (typically 10 mol%), N-hydroxybenzamide additive (20 mol%), and AgOAc (10 μmol/mL) represent key components requiring empirical optimization for specific peptide substrates. The N-acyloxyamide structure significantly influences both stapling efficiency and subsequent deconjugation kinetics, with electron-withdrawing groups generally accelerating glutathione-mediated release. For bis-alkylation methods, the length and flexibility of the bis-electrophilic crosslinker must be optimized to match the spatial separation between methionine residues in the folded peptide structure, with typical linkers spanning 8-12 atoms for i, i+4 and i, i+7 stapling geometries [1] [2].
Solvent systems play a crucial role in both stapling methodologies. Methanol represents the optimal solvent for sulfimidation reactions, though aqueous cosolvents (up to 50%) can be incorporated for poorly soluble peptides. The bis-alkylation approach demonstrates excellent compatibility with aqueous-organic solvent mixtures, facilitating stapling of hydrophilic peptides. Additionally, reaction concentration requires careful optimization—sufficiently high to promote intramolecular cyclization over intermolecular dimerization, yet sufficiently dilute to minimize aggregation. Typical concentrations range from 0.1-1 mM for solution-phase stapling applications [1] [2].
Comprehensive characterization of methionine-stapled peptides is essential for confirming successful macrocyclization and evaluating structural consequences. Liquid chromatography-mass spectrometry (LC-MS) provides the primary method for verifying successful stapling through exact mass determination, with the characteristic mass shift dependent on the specific stapling chemistry employed. Circular dichroism (CD) spectroscopy offers critical insights into secondary structural changes induced by stapling, with increased α-helicity typically observed for properly constrained peptides. For sulfimidation stapling, the characteristic N=S vibration around 1100-1200 cm⁻¹ can be detected by infrared (IR) spectroscopy, providing direct evidence of sulfimide formation [1].
Proteolytic stability assays represent an important functional characterization, typically employing proteases such as chymotrypsin, pepsin, or proteinase K to demonstrate enhanced resistance to degradation. For reversible stapling methodologies, release kinetics should be quantified under physiologically relevant reducing conditions (e.g., 1-10 mM glutathione, pH 7.4) to confirm controlled deconjugation. Finally, cellular uptake studies using fluorescein-labeled stapled peptides provide critical data on membrane permeability enhancements, typically employing flow cytometry or confocal microscopy for quantification and localization, respectively [1] [4] [2].
Methionine stapling technologies represent valuable additions to the peptide macrocyclization toolkit, offering unique advantages including orthogonal reactivity, tunable reversibility, and enhanced cellular delivery properties. The two methodologies detailed in this application note—sulfimidation and bis-alkylation—provide complementary approaches suitable for different peptide engineering scenarios. The Ru-catalyzed sulfimidation method offers exceptional versatility for late-stage functionalization and reversible stapling applications, while the bis-alkylation approach provides simplified reaction conditions and inherent charge-enhanced delivery. As peptide therapeutics continue to gain importance for targeting challenging protein-protein interactions, these methionine-directed stapling strategies offer powerful means to overcome traditional limitations of peptide-based agents, particularly for intracellular targets. By following the detailed protocols and optimization guidelines provided herein, researchers can effectively implement these methodologies to advance their peptide-based therapeutic and probe development programs.
This protocol describes a method for the radical decarboxylative arylation of aspartic acid and glutamic acid side chains directly on solid support [1]. This approach provides access to a broad scope of unnatural aromatic amino acids.
The workflow for this protocol is illustrated below:
This protocol leverages peptide-backbone amides as internal directing groups for Pd-catalyzed C–H activation, enabling both side-chain functionalization and macrocyclization of peptidosulfonamides [2].
This reaction performs site-selective olefination at the ortho-position of a benzylsulfonamide group.
This variation uses an internal alkene to achieve peptide macrocyclization.
The logical relationship between the different C–H activation pathways is as follows:
The table below summarizes the key features of the two described methods to aid in selection for your research.
| Feature | Photochemical Decarboxylative Arylation [1] | Pd(II)-Catalyzed C–H Activation [2] |
|---|---|---|
| Functionalized Residue | Aspartic acid, Glutamic acid | Aromatic rings in sulfonamide groups |
| Key Reaction Condition | Purple light (390-400 nm), Hantzsch ester, Ni complex | Pd(OAc)₂, AgOAc, 80°C |
| Primary Application | Introducing unnatural aromatic amino acids | Peptide linear functionalization & macrocyclization |
| Key Advantage | Solid-phase compatible; broad aryl bromide scope | No external directing group needed; versatile cyclization |
| Quantitative Yield Example | Provided in protocol context (isolated yield) | Up to 88% yield for diolefination |
The described protocols offer robust and complementary tools for medicinal and synthetic chemists. The photochemical method is ideal for rapidly generating diverse side-chain libraries from common acidic residues. The Pd-catalyzed approach is powerful for conformational constraint and property modulation via macrocyclization, and it can produce macrocycles of various sizes (e.g., 13- to 22-membered rings) [2].
A primary consideration is the need for specific functional groups in your peptide sequence. The photochemical method requires a carboxylic acid side chain, while the C–H activation requires a designed sulfonamide moiety. When implementing these protocols, ensure rigorous oxygen exclusion for radical and Pd-catalyzed reactions, and carefully optimize purification strategies for the often less polar functionalized products.
| Method / Reagent | Key Features & Optimization Tips | Reported Yield | References |
|---|---|---|---|
| Mixed Anhydride (Isobutyl Chloroformate) | In-situ activation; Use N-methylmorpholine (NMM) as base; Optimized at room temperature (contrary to traditional low-temp) | Up to 99% (for other dipeptides) | [1] |
| Hypervalent Iodine (IBA-OBz) | Bench-stable, recyclable reagent; Effective for sterically hindered amino acids; Use with (4-MeOC6H4)3P and DMAP in DCE solvent. | 86% (for Boc-Phe-Leu-OMe model) | [2] |
| Acid Chloride (Ghosez's Reagent) | Useful for hindered couplings (e.g., N-methyl amino acids); May not be suitable for all sequences (e.g., those with Trp). | ~47% (for hindered models) | [1] |
Here are answers to frequently asked questions that directly address the specific issues you might encounter.
The low yield is primarily due to the steric hindrance of the amino acids involved. Isoleucine (Ile), Leucine (Leu), and Valine (Val) are β-branched amino acids, which are well-known in peptide synthesis as "difficult sequences" because they strongly promote the formation of aggregation-prone β-sheet structures, leading to poor solubility and low reaction efficiency [3]. The Boc-Met-Leu sequence contains one of these challenging residues.
Using solubilizing tags is a common and effective strategy to overcome poor solubility. During synthesis, you can temporarily attach a tag to the peptide chain to make it easier to handle and purify. These tags are removed after the coupling is complete.
Protocol 1: Mixed Anhydride Method in Flow [1] This method uses in-situ activation for scalability and efficiency.
Protocol 2: Hypervalent Iodine Reagent (IBA-OBz) [2] This is a powerful, one-pot solution-phase method.
The following diagram outlines a logical, step-by-step process to diagnose and solve low coupling yield problems.
I hope this technical guide provides a clear path forward for optimizing your synthesis. Should you need to explore other advanced strategies, such as peptide stapling or reversible modifications, the scientific literature contains further innovative methods [4].
Methionine (Met) is a sulfur-containing amino acid highly susceptible to oxidation by reactive oxygen species (ROS), converting it to methionine sulfoxide (MetO) and, under stronger conditions, to methionine sulfone [1] [2]. This modification can alter a protein's structure, leading to loss of biological activity, increased aggregation, and reduced therapeutic efficacy [3] [4].
The table below summarizes common strategies and compounds used to mitigate methionine oxidation in biologics formulations, based on commercial products and recent research.
| Strategy / Compound | Concentration Range | Function & Notes | Example in Commercial Formulations |
|---|---|---|---|
| L-Methionine (L-Met) | 1.34 mM - 29.5 mM [3] | Directly competes with protein Met residues for oxidation, acting as a sacrificial antioxidant [3]. | Tocilizumab (29.5 mM) [3] |
| High-Concentration L-Met | >20 mM [3] | Potent antioxidant strategy for high-concentration mAb formulations; often used with stabilizers like trehalose [3]. | -- |
| Sugars (e.g., Trehalose, Sucrose) | ~75 - 80 mg/mL [3] | Stabilizers that reduce oxidative degradation and inhibit protein aggregation, often synergistic with Met [3]. | Secukinumab (Trehalose) [3] |
| Metal Chelators (e.g., EDTA) | 0.02 - 0.05 mg/mL [3] | Chelates metal ions that can catalyze oxidation reactions [3]. | Adalimumab-afzb (0.05 mg/mL) [3] |
The following workflow outlines a step-by-step approach to identify and address methionine oxidation during peptide synthesis and protein formulation. This visual guide is followed by detailed explanations of each key step.
Q1: Why is methionine particularly prone to oxidation compared to other amino acids? Methionine's sulfur atom in its thioether side chain is highly nucleophilic, making it a primary target for various reactive oxygen species (ROS) like hydrogen peroxide and hypochlorous acid. This reactivity is a fundamental property of the residue [1] [2].
Q2: Can methionine oxidation be reversed? Yes, in biological systems, the enzyme family methionine sulfoxide reductases (Msrs) can reduce MetO back to Met. MsrA reduces the S-epimer and MsrB the R-epimer of MetO [1]. Chemically, methionine sulfoxide in synthetic peptides can be reduced using reagents like dimethyl sulfide and ammonium iodide during the cleavage process [5].
Q3: Are there any commercial drugs that use high methionine to prevent oxidation? Yes, several commercial antibody products use L-methionine in their formulations as an antioxidant. A prominent example is Tocilizumab, which contains a high concentration of 29.5 mM (4.4 mg/mL) methionine [3].
For researchers purifying synthetic peptides, here are common HPLC issues and their solutions.
| Symptom | Possible Cause | Solution |
|---|---|---|
| Poor Peak Shape | Basic compounds interacting with silanol groups on the column stationary phase [1]. | Use high-purity silica (type B) or polar-embedded phase columns. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase [1]. |
| Sample dissolved in a solvent stronger than the mobile phase [1]. | Always dissolve the sample in the starting mobile phase composition or a weaker solvent [1]. | |
| Low Peak Area/Intensity | Sample adsorption or degradation [1]. | Check sample stability; use a thermostatted autosampler if needed. Ensure the detector is set to the correct wavelength for the analyte [1]. |
| Variable Retention Times | Inconsistent mobile phase preparation or column temperature [2]. | Prepare mobile phases accurately and consistently. Use a column heater to maintain a stable temperature [2]. |
| Column not equilibrated [2]. | Ensure the column is fully equilibrated with the starting mobile phase before starting a sequence. | |
| High Backpressure | Blocked column frit or particulate matter [2]. | Replace the guard column or the column inlet frit. Filter all samples and mobile phases [2]. |
| Peak Tailing | Column voiding or degradation, especially at high pressures [1]. | Replace the column. Avoid pressure shocks and operate within the column's specified pH and pressure limits [1]. |
Since a direct method is unavailable, you can use the following as a foundation to develop your own HPLC purification protocol for Boc-Met-Leu-OMe.
The workflow below summarizes the key stages of the peptide purification and analysis process.
Q1: Why are my peaks broad or split? This is often due to "column voiding" from pressure shocks or a blocked inlet frit. Check that your operating conditions are within the column's specifications and that your system connections are proper. You may need to replace the column [1].
Q2: My sample is not eluting. What should I do? Your sample might be strongly retained on the column. Consider using a stronger elution solvent in your gradient (higher organic percentage) or a less retentive stationary phase (e.g., C8 instead of C18) [1].
Q3: How can I improve the separation resolution? Optimize the mobile phase composition, gradient slope, and flow rate. Ensure the column temperature is stable, as fluctuations can harm reproducibility [2].
In peptide synthesis, racemization is primarily caused by the formation of an oxazol-5(4H)-one intermediate (Path B) or direct abstraction of the alpha-hydrogen (Path A) by a base during carboxyl group activation [1]. The following diagram illustrates these pathways and the corresponding suppression strategies.
The choice of coupling reagent and additives significantly impacts racemization. Quantitative data on different reagents is summarized below.
Table 1: Racemization Potential of Different Coupling Reagents [1]
| Coupling Reagent | Additive | Amino Acid | Racemization (%) |
|---|---|---|---|
| EDC | - | Ala | 25% |
| EDC | - | Leu | 25% |
| DCC | - | Ala | 10% |
| DCC | - | Leu | 14% |
| EDC | HOAt | Generic | 29.8% |
| EDC·HCl | HOAt | Generic | 24.1% |
| DIC | HOAt | Generic | 4.2% |
Table 2: Recommended Practices to Minimize Racemization
| Factor | Recommendation | Rationale |
|---|---|---|
| Coupling Reagent | Prefer DIC over EDC or DCC [1]. | DIC is less basic and shows lower racemization potential. |
| Additives | Always use racemization-suppressing additives like HOBt, HOAt, or Oxyma [1]. | These additives form active esters that resist oxazolone formation. |
| Solvent | Use DCM for coupling when possible, or DMF [1] [2]. | Some solvents like DCM are less prone to promoting racemization. |
| Base & Timing | Use the minimum necessary concentration of base (e.g., DiPEA) and limit exposure time during activation [1]. | Reduces the chance of direct Hα abstraction (Path A). |
For your specific synthesis of Boc-Met-Leu-OMe, the following procedural details are critical.
Activation and Coupling Protocol
Deprotection and Neutralization in Boc-SPPS
C-Terminal Esterification
The following table summarizes the key identifying information and known properties for Boc-Met-Leu-OMe (CAS# 66880-59-9) [1].
| Property | Value / Description |
|---|---|
| CAS Number | 66880-59-9 [1] |
| Common Name | This compound [1] |
| Molecular Formula | C17H32N2O5S [1] |
| Molecular Weight | 376.511 g/mol [1] |
| Lipophilicity (LogP) | 3.118 [1] |
Although a specific solubility profile for this compound is not listed, the following information can serve as a practical starting point for your experiments.
Given the lack of specific data, you may need to empirically determine the optimal solvent system for your application. The diagram below outlines a logical workflow for this process.
What should I do if this compound does not dissolve in my reaction solvent? First, try one of the strong solvents mentioned above, such as DCM or DMF. Gently warming the solvent in a water bath (around 37°C) and using brief sonication in an ultrasonic bath can help dissolve the compound [2]. Always start with a small amount of compound to test solubility.
How should I store this compound? While specific storage conditions for this compound are not provided, it is a standard practice to store peptide derivatives and protected amino acids in a desiccator at -20°C to maintain stability and prevent moisture-induced degradation [2].
Are there any known stability issues? The methionine (Met) residue contains a sulfur atom that can be sensitive to oxidation [4]. Although your compound has a protected N-terminus, it is advisable to store the compound properly and be aware that the methionine side chain could potentially be affected under strong oxidizing conditions.
Here is a summary of common issues and solutions, based on the published methodology [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low product yield after column | Solvent system too polar, causing poor separation. | Optimize the n-hexane/ethyl acetate gradient. Start with a higher proportion of n-hexane (e.g., 4:1). |
| Product elutes too early (with impurities) | Solvent system not polar enough. | Increase the percentage of ethyl acetate in small increments (e.g., from 3:1 to 2:1). |
| Product does not elute | Final solvent system is not polar enough to move the product. | Increase ethyl acetate ratio; consider adding 1-2% methanol or DCM to the ethyl acetate. |
| Tailing or broad bands | Column is overloaded or adsorbent is compromised. | Ensure proper sample loading; use high-quality silica gel; check TLC frequently with multiple solvent systems. |
Q1: What is a recommended solvent system for purifying a Boc-protected dipeptide methyl ester? Based on a successfully characterized synthesis, a mixture of n-hexane and ethyl acetate is highly effective. The specific example for Boc-Leu-Aib-OMe used a 3:1 ratio of n-hexane to ethyl acetate as the eluent [1]. This system provides a good balance of polarity for separating the target peptide from common by-products like DCU.
Q2: How can I monitor the reaction and purification? The published protocol used Thin-Layer Chromatography (TLC) to monitor the reaction progress and column fractions [1]. Additionally, the purified product was characterized using 500 MHz 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy [1].
Q3: My product is oily and won't solidify. What can I do? This is a common issue. The procedure for Boc-Leu-Aib-OMe also resulted in a "white solid" [1]. If your product remains an oil, try trituration (scratching the oil with a spatula in a small amount of a non-solvent like n-hexane or cold diethyl ether) to induce crystallization.
Below is a detailed workflow for the synthesis and purification of a Boc-protected dipeptide, adapted from the literature [1].
Step-by-Step Procedure:
This section provides the basic chemical identity of your target compound [1].
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 66880-59-9 [1] |
| Molecular Formula | C₁₇H₃₂N₂O₅S [1] |
| Molecular Weight | 376.511 g/mol [1] |
| Synonym | N-Boc-L-Met-L-Leu methyl ester [1] |
While a dedicated scale-up protocol for this compound is not available, the search results point to general strategies and a related compound for context.
Here are common challenges and solutions when working with peptide synthesis, which can be applied to scaling up this compound.
| Problem & Symptoms | Possible Causes | Recommended Solutions & Checks |
|---|
| Low Yield Final product mass is significantly lower than theoretical yield. | • Incomplete coupling reactions. • Deprotection side reactions. • Losses during transfer and purification. | • Confirm coupling efficiency: Use a quantitative Kaiser test or HPLC to monitor reaction completion. • Optimize purification: Use C18 media for purification [3]. | | Poor Purity HPLC or TLC shows multiple undesired peaks or spots. | • Incomplete deprotection or coupling. • Racemization during synthesis. • Contaminants from reagents or solvents. | • Improve coupling: Use coupling agents like EDCI/HOBt [2]. • Control racemization: Use HOBt and lower temperature. • Purify effectively: Use C18 media for purification [3]. | | Process Inefficiency Process is too slow, creating a bottleneck. | • Manual handling and monitoring. • Slow evaporation and work-up steps. | • Automate synthesis: Use single-channel or parallel synthesizers [3]. • Automate evaporation: Use automated evaporation technologies [3]. |
The following diagram illustrates a recommended workflow for synthesizing and scaling up this compound, incorporating automation and purification strategies based on the available information.
Synthesis and scale-up workflow for this compound
The core stability challenges for Boc-Met-Leu-OMe involve its two main functional groups: the Boc-protecting group and the methionine residue.
Here is a summary of key issues and how to address them based on standard peptide chemistry practices.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Premature deprotection/unexpected product | Exposure to acidic conditions or reagents [1] | Strictly avoid TFA, HCl, and other acids during handling and storage. |
| Decreased reactivity/purity | Oxidation of Methionine to Methionine sulfoxide (Met(O)) [2] | Use degassed solvents, work under inert atmosphere (N2 or Ar), include reducing agents. |
| Low yield or failure in synthesis | Side reactions during final deprotection [2] | For final cleavage, use a "low-high" HF method with scavengers to minimize alkylation side reactions. |
| Incomplete cleavage from resin | Inefficient deprotection reaction [2] | Ensure proper pre-cleavage preparation (e.g., drying resin) and use optimized scavenger mixtures. |
What is the primary chemical liability of this compound? Its two main liabilities are its acid-sensitive Boc protecting group and the oxidation-prone methionine side chain. The molecule requires careful handling to avoid both acidic conditions and exposure to oxidizers [2] [1].
How can I prevent the oxidation of methionine during handling? It is crucial to use degassed solvents and operate under an inert atmosphere (nitrogen or argon). Storing the compound at low temperatures in an oxygen-free environment will also help maintain its stability [2].
What should I do if my peptide has been oxidized to Met(O)? Methionine sulfoxide can be reduced back to methionine. One effective method is treatment with a "low-high" hydrofluoric acid (HF) procedure in the presence of scavengers like dimethyl sulfide (DMS) [2].
Why is my final deprotection step yielding side products? Side products often arise from alkylation of sensitive residues like tryptophan, tyrosine, or cysteine by highly reactive carbocation intermediates (e.g., t-butyl cations) generated during acidolysis. Using potent scavenger mixtures (e.g., anisole, DMS, p-thiocresol) in your cleavage cocktail can effectively "quench" these reactive species and minimize side reactions [2].
The following diagrams outline the core experimental workflow for handling this compound and its major degradation pathways.
The following table summarizes the core issues and their primary solutions related to incomplete Boc deprotection.
| Question | Brief Answer |
|---|---|
| How can I detect incomplete Boc deprotection? | Monitor for unexpected peaks (like isobutylene) in GC analysis of residual solvents [1] and look for low-yield or failed subsequent coupling steps [2]. |
| What is the most common cause of incomplete deprotection? | In solid-phase synthesis, the use of 100% TFA can cause insufficient resin swelling, leading to incomplete Boc group removal. Using a 55% TFA/DCM mixture is often more effective [2]. |
| What side reactions occur during deprotection and how do I prevent them? | The reactive tert-butyl cation can alkylate sensitive residues like Trp, Cys, or Met. This is prevented by adding scavengers such as anisole, dithioethane (DTE), or p-thiocresol to trap the cation [3] [4]. |
| Could an impurity cause a deprotection artifact? | Yes, trace amounts of a molecule that still has the Boc group attached can decompose during analysis (e.g., in a GC inlet), creating an isobutylene peak that mimics residual solvent [1]. |
| Are there alternatives to TFA for Boc removal? | Yes, for specific applications like cleaving peptides from Boc-based resins, strong acids like anhydrous HF or TFMSA are used, but they require specialized, safe-handling equipment [4]. |
For a more detailed understanding, the table below expands on the specific problems, their underlying causes, and verified solutions.
| Problem | Root Cause | Recommended Solution & Experimental Protocol |
|---|---|---|
| Incomplete Deprotection in SPPS | Inadequate resin swelling with 100% TFA, limiting acid diffusion and reaction [2]. | Protocol: Use a 55% TFA/DCM (v/v) mixture for 30 minutes instead of 100% TFA for 5 minutes. This significantly improves resin swelling and deprotection efficiency [2]. |
| Amino Acid-Specific Side Reactions | The tert-butyl cation generated during deprotection alkylates electron-rich side chains (Trp, Cys, Met) [3]. | Protocol: Incorporate 0.5% dithioethane (DTE) or a mixture of anisole and p-thiocresol into your TFA deprotection solution to act as scavengers [3] [4]. |
| Artifact Peaks in GC Analysis | A trace impurity (<0.01%) with an incompletely removed Boc group decomposes during high-temperature GC analysis, producing an isobutylene peak [1]. | Protocol: If an unexpected isobutylene peak is observed, use LC-MS to check for the presence of low-level Boc-containing impurities in the final drug substance [1]. |
| Failed Cleavage from Resin | Standard TFA conditions are not strong enough to cleave the peptide from certain Boc-chemistry resins (e.g., MBHA resin) [4]. | Protocol: Use specialized cleavage reagents like anhydrous HF or TFMSA. Caution: These are highly toxic and corrosive, requiring dedicated HF-resistant apparatus and strict safety protocols [4]. |
For a visual summary, the diagram below outlines a logical workflow for diagnosing and addressing incomplete Boc deprotection.
Here are the detailed methodologies for the most critical solutions mentioned above.
Improved Deprotection for SPPS [2]
Preventing Alkylation with Scavengers [3] [4]
The table below summarizes frequent challenges encountered during peptide coupling and their solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield/Incomplete Coupling | Inefficient reagent for sterically hindered AAs [1]; Incorrect reagent concentration [1] | Switch to efficient reagent (e.g., HATU, T3P) [1]; Use 1.5-3.0 eq. of T3P relative to amino acid [1] |
| Racemization | Base-sensitive amino acids; Over-activation of carboxyl group [1] | Use low-racemization reagents (HATU, PyBOP, T3P) [1]; Optimize base type/concentration [1] |
| Oxidation of Methionine | Exposure to air during/of reaction [2] [1] | Perform reaction under inert atmosphere (Argon/N2) [1]; Use degassed solvents [1] |
| Solubility Issues | Poor solvation of reactants in solvent [1] | Use polar aprotic solvents (DMF, NMP), ideal for T3P [1] |
| Difficult Purification | Hydrophobic by-products from reagents [1] | Use T3P, generates water-soluble by-products easily removed [1] |
This protocol outlines a general method for coupling Methionine and Leucine using the highly efficient T3P reagent.
The following diagram visualizes the key steps in the peptide coupling and optimization workflow.
For a systematic approach, create a Design of Experiments (DoE) matrix varying the parameters below to find the optimal conditions for your specific system.
| Parameter | Typical Range | Optimization Notes |
|---|---|---|
| Coupling Reagent | HATU, T3P, PyBOP | T3P recommended for lower racemization and easier purification [1] |
| Reagent Equivalents | 1.5 - 3.0 eq. | Start with 1.5 eq. of T3P; increase for hindered amino acids [1] |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS; time varies with amino acid hindrance and reagent used |
| Reaction Atmosphere | Inert (Argon/N₂) | Critical for Methionine to prevent oxidation to methionine sulfoxide [2] [1] |
| Base | NMM, DIPEA | 2.0 equivalents often sufficient; ensure complete activation of carboxyl group [1] |
The sequence of amino acids in a peptide is fundamental to its biological activity. Research on similar peptides provides strong evidence that switching the order of amino acids can dramatically alter how the molecule functions.
The table below summarizes the core concepts that guide the understanding of peptide sequence effects:
| Concept | Description | Relevance to Boc-Met-Leu-OMe vs. Boc-Leu-Met-OMe |
|---|---|---|
| N-terminal Role | The N-terminal region is often critical for receptor recognition and binding [1]. | Switching Met and Leu changes the N-terminal residue presented to the receptor. |
| Conformational Flexibility | Linear peptides can adopt multiple structures; different sequences favor different shapes [2]. | The two dipeptides will likely populate distinct sets of 3D conformations. |
| Protecting Group Impact | The Boc group can convert an agonist peptide into an antagonist or weakly active ligand [1]. | As both sequences are N-Boc protected, this effect is a constant, but the specific interaction may vary with sequence. |
A key insight comes from studies on the potent chemotactic tripeptide fMLF-OMe (formyl-Met-Leu-Phe-OMe). In this peptide, the N-terminal formyl-methionine is crucial for receptor binding and activation. Replacing the formyl group with a Boc group (resulting in Boc-Met-Leu-Phe-OMe) dramatically reduces or eliminates its agonist activity, often transforming it into a receptor antagonist [1]. This highlights the extreme sensitivity of biological function to the chemical nature of the N-terminus.
Furthermore, conformational analyses show that a peptide's sequence dictates its possible 3D structures. The parent peptide fMLF-OMe is highly flexible, while a constrained analogue exhibits different structures and a six-fold increase in activity [2]. This confirms that the specific arrangement of amino acids directly influences the bioactive conformation.
Since a direct head-to-head comparison was not found, you can evaluate these dipeptides based on the following parameters. The experimental protocols below are standard in peptide science and drug discovery.
| Evaluation Parameter | Experimental Protocol |
|---|---|
| Receptor Binding Affinity | Use a competitive binding assay with a labeled ligand (e.g., fluorescent or radioactive) on cells expressing the target receptor. Measure the half-maximal inhibitory concentration (IC₅₀). |
| Biological Activity | Test in functional assays relevant to the target pathway. For immunology, this could be neutrophil chemotaxis (using a Boyden or Transwell chamber), superoxide anion production, or lysosomal enzyme release [1]. |
| Conformational Analysis | Determine the 3D structure in solution using Nuclear Magnetic Resonance (NMR) spectroscopy or analyze low-energy conformers via theoretical calculations (e.g., molecular mechanics) [2]. |
When working with these compounds, be mindful of synthesis and stability factors that can impact your results.
To visualize the logical process of comparing these two dipeptides, the following diagram outlines the key questions and evaluation methods.
To find more specific data, you could:
The compound Boc-Met-Leu-OMe has the CAS Number 66880-59-9 [1]. Its molecular formula is C17H32N2O5S, with a molecular weight of 376.51100 g/mol [1]. This foundational data is essential for any subsequent analytical work.
Although a direct protocol for this compound was not found, you can develop a robust method by adapting established principles for peptide and small molecule analysis. The table below outlines the key parameters to consider, with general recommendations and an example from a validated peptide HPLC method for reference [2].
| Parameter | General Recommendation for Peptide Analysis | Example from a Validated Method (Ga-68-DOTATATE) [2] |
|---|---|---|
| Column Chemistry | Reversed-Phase (e.g., C18) | C18, 3 μm, 120Å, 3.0 x 150 mm |
| Mobile Phase | Water + Organic Modifier (e.g., ACN) with acidic modifier (e.g., TFA) | A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA | | Gradient | Multi-step gradient to separate closely eluting impurities | 0-8 min: 24% B → 9-14 min: 60% B → 14-16 min: 24% B | | Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | 0.600 mL/min | | Detection Wavelength | Low UV range (e.g., 210-220 nm) for peptide bonds | 220 nm | | Temperature | Controlled, often 25-40°C | 30°C |
The following workflow diagrams the logical process for establishing and validating a reliable HPLC method based on this framework.
When developing your method, pay close attention to these areas often highlighted in analytical chemistry:
To create your comparison guide, I suggest you:
The table below summarizes the core differences between the two strategies, which form the basis for handling sensitive residues like methionine.
| Feature | Boc-SPPS | Fmoc-SPPS |
|---|---|---|
| Protecting Group Strategy | Graduated acid lability [1] [2] | Orthogonal protection [1] [2] |
| N-α Deprotection | Strong acid (e.g., 50% TFA in DCM) [1] [2] | Mild base (e.g., 20-50% piperidine in DMF) [3] [4] |
| Side Chain Deprotection & Cleavage | Strong acid (e.g., Anhydrous HF, TFMSA) [5] [1] | Strong acid (e.g., TFA with scavengers) [1] |
| Methionine Stability | Vulnerable to alkylation by tert-butyl cations during final HF cleavage; requires aggressive scavengers [5] [2] | Generally stable to basic deprotection; requires protection from oxidation during final TFA cleavage [3] [4] |
| Key Side Reactions | Cation-induced alkylation of Trp, Met, Cys [2]; aspartimide formation [1] | Aspartimide formation (base-catalyzed) [2]; diketopiperazine formation [1] |
| Compatibility with Met-rich/Long Peptides | Suitable for longer, hydrophobic peptides due to aggregation-disrupting strong acid steps [3] | Mild conditions reduce side reactions, but aggregation can occur during chain assembly [3] [4] |
Methionine is susceptible to several side reactions, and the choice of strategy dictates the specific protective measures required.
This protocol requires specialized, HF-resistant equipment due to the use of highly toxic and corrosive anhydrous hydrogen fluoride (HF) [5].
Pre-cleavage Preparation:
Cleavage and Deprotection:
Work-up:
The standard Fmoc deprotection is mild and does not threaten methionine. The primary risk occurs during the final TFA cleavage.
Chain Assembly:
Final Cleavage and Deprotection:
Beyond standard synthesis, methionine's unique reactivity enables novel bioconjugation and peptide modification strategies. The Redox-Activated Chemical Tagging (ReACT) method allows for site-specific labeling of methionine residues. This technique involves oxidizing methionine and reacting it with an oxaziridine probe to introduce a bioorthogonal handle (e.g., an alkyne), which can then be modified via click chemistry [7]. This provides a powerful, cysteine-independent tool for creating defined antibody-drug conjugates or fluorescently labeled proteins.
To visualize the critical differences in handling methionine during the final cleavage step of each strategy, see the workflow below:
| Analog Structure | Chemotaxis | Superoxide Anion (O₂⁻) Production | Lysozyme Release | Receptor Binding Affinity | Notes |
|---|---|---|---|---|---|
| For-Met-Leu-Phe-OMe (fMLF-OMe) [1] [2] | Strong agonist [2] | Strong trigger [2] | Strong trigger [2] | High (nM range) [1] | Reference agonist; binds FPR [1]. |
| For-Gln-Tyr-Phe-OMe [2] | Inactive [2] | Strong trigger [2] | Elicits release [2] | Micromolar range [2] | Triggers killing mechanisms without chemotaxis. |
| For-Gln-Tyr-Tyr-OMe [2] | Inactive [2] | Minor trigger [2] | Elicits release [2] | Micromolar range [2] | Similar profile to For-Gln-Tyr-Phe-OMe. |
| N-Boc tripeptide analogs [1] | Variable (Significant to inactive) [1] | Variable [1] | Variable [1] | Not specified | Replacing N-terminal formyl with Boc can convert agonists to antagonists or weakly active agonists [1]. |
The biological activities in the table above are typically determined using the following established assays on human neutrophils.
Directed Migration (Chemotaxis) Assay
Superoxide Anion (O₂⁻) Production Assay
Lysozyme Release Assay
The biological assays measure the cellular responses triggered by the activation of the Formyl Peptide Receptor (FPR). The following diagram illustrates this key signaling pathway.
The table below summarizes the specific information found for Boc-Met-Leu-OMe:
| Spectroscopic Technique | Available Data / Status |
|---|---|
| 1H NMR | Spectrum is referenced and available [1]. The actual numerical data or spectral image is not provided in the search results. |
| Other Data (IR, MS, etc.) | Not found in the current search results. |
The search results indicate that researchers actively study and synthesize peptides containing methionine and leucine, confirming the relevance of these building blocks [2] [3]. However, the specific comparative data on the performance of this compound versus other alternatives was not located.
You can use the available information as a starting point for a deeper investigation. Here are the most effective paths to acquire the data you need:
Since a direct comparison was not found, you can construct a robust guide by generating the data. Here’s a potential framework:
The table below summarizes the available physical data for this compound (CAS 66880-59-9), which can offer initial clues about its solubility [1].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₇H₃₂N₂O₅S | - |
| Formula Weight | 376.51 g/mol | - |
| Melting Point | 107-109 °C | Solvents used: ethyl acetate and hexane [1] |
| Density | 1.088±0.06 g/cm³ (Predicted) | - |
| pKa | 11.10±0.46 (Predicted) | - |
The mention that its melting point was determined in ethyl acetate and hexane suggests that these solvents can be used in experimental procedures, though it does not directly quantify its solubility in them [1].
For research purposes, establishing a solubility profile requires laboratory experimentation. The following workflow outlines a general protocol you can adapt.
Diagram Title: Experimental Workflow for Solubility Profiling
Here are some key considerations for the experiment:
Since direct data is unavailable, here are practical steps you can take:
Without specific data for Boc-Met-Leu-OMe, the following table outlines the key factors and typical methods you would investigate in a stability study, based on standard peptide analysis protocols.
| Factor/Condition | Typical Study Parameters | Common Analytical Methods |
|---|---|---|
| pH Stability | Incubation in buffers across a pH range (e.g., 1-10) at a controlled temperature (e.g., 37°C). | HPLC/UPLC to monitor the disappearance of the parent compound and appearance of degradation products [1]. |
| Thermal Stability | Storage at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) over time. | HPLC-MS/UPLC-MS to identify the chemical nature of any degradants formed [1]. |
| Oxidative Stability | Exposure to oxidizing agents (e.g., hydrogen peroxide) or simply to ambient air/oxygen, especially important for Methionine [2]. | NMR Spectroscopy can be used to identify structural changes and confirm degradation products [3]. |
Based on the structure of this compound, the following diagram illustrates its most likely degradation pathways under various conditions. The methionine (Met) residue is particularly susceptible to oxidation [2], while the Boc group and ester bond are labile under specific chemical conditions [1].
The table below summarizes the core characteristics of the most common peptide synthesis methods, highlighting their performance and typical applications.
| Methodology | Key Principle | Typical Yield & Purity | Advantages | Disadvantages & Limitations | Best-Suited Applications |
|---|
| Solid-Phase (SPPS) [1] | Step-wise chain elongation on an insoluble polymer support. | Varies significantly with sequence and protocol optimization. Purity can exceed 90-98% with purification [2]. | Simplified purification & automation [1]. Suitable for a wide range of peptides. [1] | Shorter synthesis sequences, higher cost, reagent toxicity [1]. Repetitive steps can lead to deletion sequences [2]. | Medium-length peptides; automated, high-throughput synthesis; research-scale production [1]. | | Solution-Phase [1] | Peptide chain built stepwise or by segment coupling in solution. | Generally achieves high purity, easier to purify intermediates [1]. | High purity of final product [1]. More cost-effective at large scale [1]. | Complex, cumbersome, and time-consuming [1]. Limited application for long peptides [1]. | Short peptides; large-scale industrial production [1]. | | Biosynthesis [1] | Uses cellular machinery (e.g., recombinant E. coli) to produce peptides. | Yield is often low and separation can be difficult [1]. | Low production cost [1]. Ideal for long peptides & proteins [1]. | Difficult to separate and purify [1]. Not easy to scale up [1]. | Long peptides and proteins that are difficult to synthesize chemically [1]. | | Hybrid & Advanced | | | | | | | Flow-Based SPPS [3] | Continuous delivery of pre-heated reagents through a solid-support column. | Quality comparable to batch methods; dramatically faster cycle times (down to 1.8 min/residue) [3]. | Extreme speed and efficiency [3]. Reduced reagent consumption [3]. | Requires specialized equipment and optimization. | Rapid synthesis of peptides and small proteins; research applications requiring high speed [3]. | | Robotic System (TaPSy) [4] | Automated, parallel synthesis on a robotic platform. | Reported purity >70% with low solvent use (34.5 mL/cycle) and parallel synthesis of up to 12 peptides [4]. | Economical operation and green solvent compatibility [4]. High parallelism for screening [4]. | May have scale limitations. | High-throughput parallel synthesis for research and screening purposes [4]. |
To ensure optimal results, here are detailed protocols and key optimization strategies from recent studies.
SPPS is highly sensitive to protocol details. The theoretical purity of a peptide is calculated by raising the average yield per step to the power of the total number of steps. For a 70-mer peptide (140 steps), even a small change in per-step efficiency has a dramatic impact [2]:
To achieve high yields, a systematic optimization workflow is essential. The following diagram outlines the key steps for optimizing an SPPS protocol.
Key experimental parameters to test during the "Method Screening" phase include [2]:
This method drastically reduces cycle times. A representative protocol for a model peptide synthesis is as follows [3]:
A 2008 study directly compared chemical synthesis with the biological QconCAT method for producing isotope-labeled reference peptides for mass spectrometry. Key experimental findings were [5]: